

What is Dextroamphetamine-d5 and its chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dextroamphetamine-d5*

Cat. No.: *B13441505*

[Get Quote](#)

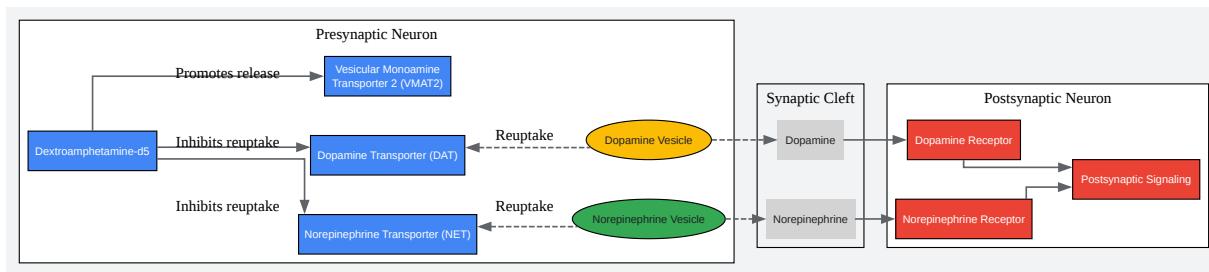
Dextroamphetamine-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Dextroamphetamine-d5**, a deuterated analog of dextroamphetamine. This document details its chemical properties, its critical role as an internal standard in analytical methodologies, and the biochemical pathways it influences.

Core Concepts: Understanding Dextroamphetamine-d5

Dextroamphetamine-d5 is a stable isotope-labeled version of dextroamphetamine where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of dextroamphetamine. The increased mass of **Dextroamphetamine-d5** allows for its clear differentiation from the non-labeled drug in mass spectrometry, while its chemical behavior remains nearly identical, making it an ideal internal standard.


Chemical and Physical Properties

The physicochemical properties of **Dextroamphetamine-d5** are summarized in the table below. It is important to note that while data for the deuterated form is not extensively published, the properties are expected to be very similar to those of the non-deuterated parent compound, dextroamphetamine.

Property	Value
Chemical Name	(2S)-1-(phenyl-d5)-propan-2-amine
Synonyms	d-Amphetamine-d5, (+)-Amphetamine-d5
Molecular Formula	C ₉ H ₈ D ₅ N
Molecular Weight	140.24 g/mol
Appearance	Colorless oil
Boiling Point	~201.5 °C at 760 mmHg (estimated for dextroamphetamine)
Density	~0.946 g/cm ³ (for dextroamphetamine)
Solubility	Soluble in organic solvents such as ethanol, methanol, and chloroform.
pKa	~9.9 (for dextroamphetamine)

Signaling Pathway of Dextroamphetamine

Dextroamphetamine primarily exerts its effects on the central nervous system by increasing the synaptic levels of dopamine and norepinephrine. It achieves this by inhibiting the reuptake of these neurotransmitters via the dopamine transporter (DAT) and the norepinephrine transporter (NET), and by promoting their release from presynaptic vesicles. The following diagram illustrates the simplified signaling pathway.

[Click to download full resolution via product page](#)

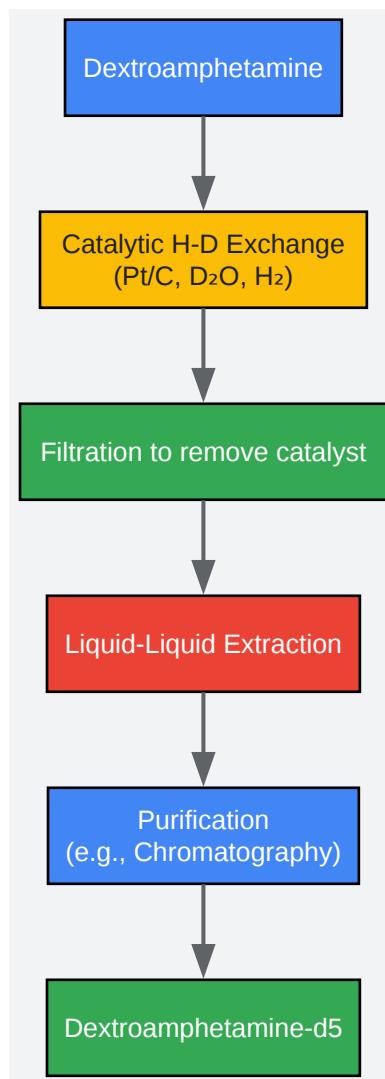
Dextroamphetamine's mechanism of action.

Experimental Protocols

Synthesis of Dextroamphetamine-d5

The synthesis of **Dextroamphetamine-d5** can be achieved through the deuteration of a suitable precursor. A common method involves the catalytic H-D exchange on the aromatic ring of dextroamphetamine or a precursor.

Materials:


- Dextroamphetamine
- Deuterium oxide (D_2O)
- Platinum on carbon (Pt/C) catalyst
- Hydrogen gas (H_2)
- Reaction vessel (e.g., sealed tube or autoclave)
- Solvents for extraction and purification (e.g., ethyl acetate, hexane)
- Standard laboratory glassware and equipment

Procedure:

- Reaction Setup: In a suitable reaction vessel, combine dextroamphetamine and 5-10% (w/w) of Pt/C catalyst.

- Deuterium Source: Add a sufficient volume of deuterium oxide (D_2O) to dissolve or suspend the starting material.
- Hydrogenation/Exchange: Seal the vessel and purge with hydrogen gas. The reaction is then stirred at an elevated temperature (e.g., 80-150 °C) for a specified period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange on the phenyl ring.
- Work-up: After cooling, the catalyst is removed by filtration (e.g., through Celite). The aqueous solution is then basified and the product is extracted with an organic solvent like ethyl acetate.
- Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or distillation to yield pure **Dextroamphetamine-d5**.

The following diagram outlines the general workflow for the synthesis of **Dextroamphetamine-d5**.

[Click to download full resolution via product page](#)

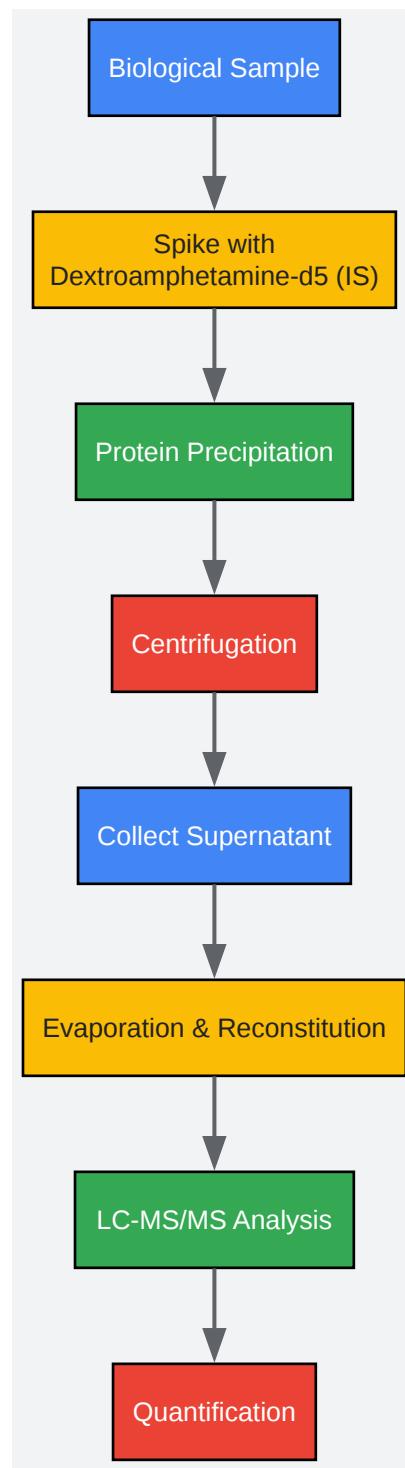
Synthesis workflow for **Dextroamphetamine-d5**.

Quantification of Dextroamphetamine in Biological Samples using LC-MS/MS

Dextroamphetamine-d5 is commonly used as an internal standard for the accurate quantification of dextroamphetamine in biological matrices such as plasma or urine.

Materials:

- Biological sample (e.g., plasma, urine)
- **Dextroamphetamine-d5** internal standard solution of a known concentration


- Acetonitrile for protein precipitation
- Formic acid
- Water (LC-MS grade)
- Methanol (LC-MS grade)
- LC-MS/MS system equipped with a C18 column

Procedure:

- Sample Preparation:
 - To a known volume of the biological sample (e.g., 100 μ L of plasma), add a precise volume of the **Dextroamphetamine-d5** internal standard solution.
 - Perform protein precipitation by adding a volume of cold acetonitrile (e.g., 300 μ L).
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for injection.
- LC-MS/MS Analysis:
 - Chromatographic Separation: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both dextroamphetamine and **Dextroamphetamine-d5**.
 - Example transition for Dextroamphetamine: m/z 136.1 \rightarrow 119.1

- Example transition for **Dextroamphetamine-d5**: m/z 141.1 → 124.1
- Quantification:
 - Calculate the peak area ratio of the analyte (dextroamphetamine) to the internal standard (**Dextroamphetamine-d5**).
 - Determine the concentration of dextroamphetamine in the sample by comparing this ratio to a standard curve prepared with known concentrations of dextroamphetamine and a constant concentration of the internal standard.

The following diagram illustrates the analytical workflow.

[Click to download full resolution via product page](#)

Analytical workflow for quantification.

- To cite this document: BenchChem. [What is Dextroamphetamine-d5 and its chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13441505#what-is-dextroamphetamine-d5-and-its-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com